molecular formula C13H11ClN6O2 B11464091 N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide

N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide

Cat. No.: B11464091
M. Wt: 318.72 g/mol
InChI Key: AMUMHPZSIBDANZ-UHFFFAOYSA-N
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Description

N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide is a complex organic compound that features a combination of oxazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl group. The tetrazole ring is then synthesized and attached to the oxazole derivative. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds.

Scientific Research Applications

N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-([3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide
  • N-([3-(3-Bromophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide
  • N-([3-(3-Methylphenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide

Uniqueness

N-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-(1,2,3,4-tetrazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both oxazole and tetrazole rings in a single molecule provides a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C13H11ClN6O2

Molecular Weight

318.72 g/mol

IUPAC Name

N-[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-(tetrazol-2-yl)acetamide

InChI

InChI=1S/C13H11ClN6O2/c14-10-3-1-2-9(4-10)12-5-11(22-18-12)6-15-13(21)7-20-17-8-16-19-20/h1-5,8H,6-7H2,(H,15,21)

InChI Key

AMUMHPZSIBDANZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CNC(=O)CN3N=CN=N3

Origin of Product

United States

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